molecular formula C23H42NO7P B2518177 Arachidonoyl LPA CAS No. 799268-65-8

Arachidonoyl LPA

Cat. No. B2518177
CAS RN: 799268-65-8
M. Wt: 475.563
InChI Key: MQNJYFKSBIEJTA-PWZWHAFSSA-N
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Description

Arachidonoyl LPA (1-O-alkyl-2-acyl-sn-glycero-3-phospho-L-serine) is an important lipid mediator for many physiological processes. It is an essential component of cell membrane signaling pathways, and it is involved in a variety of biological processes including inflammation, cell migration, and cell proliferation. Arachidonoyl LPA is a member of the lysophospholipid family, which is composed of phospholipids that contain a single fatty acid chain linked to a phosphate group. It is a highly hydrophobic molecule and is found in high concentrations in the plasma membrane and other cellular compartments.

Scientific Research Applications

Cell Proliferation

Arachidonoyl LPA plays a significant role in cell proliferation . It is involved in the growth and multiplication of cells, which is a fundamental process in all living organisms.

Chemotaxis

Chemotaxis, the movement of an organism in response to a chemical stimulus, is another process where Arachidonoyl LPA is involved . It’s particularly important in the context of immune response, where cells need to navigate towards areas of injury or infection.

Platelet Aggregation

Arachidonoyl LPA contributes to platelet aggregation . This is a crucial step in the formation of blood clots, which prevent excessive bleeding when a blood vessel is injured.

Wound Healing

Arachidonoyl LPA is involved in wound healing . It aids in the repair of damaged tissues, promoting the healing process after an injury.

Angiogenesis

Angiogenesis, the formation of new blood vessels, is another process where Arachidonoyl LPA plays a role . This is crucial in many physiological processes, including growth and development, as well as in wound healing and the formation of granulation tissue.

Tumor Invasion

In the context of cancer, Arachidonoyl LPA primarily promotes cell survival, migration, and invasion . This suggests that it may play a role in the spread of cancer cells, although more research is needed in this area.

Smooth Muscle Contraction

Arachidonoyl LPA is involved in the contraction of smooth muscles . This is important in various body systems, including the digestive and reproductive systems.

Hair Growth

A recent study has suggested that Arachidonoyl LPA is essential for human hair growth . The study confirmed that p2y5, a receptor of Arachidonoyl LPA, is a functional LPA receptor and proposed to designate this receptor LPA6 .

properties

IUPAC Name

azanium;[(2R)-2-hydroxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] hydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39O7P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)29-20-22(24)21-30-31(26,27)28;/h6-7,9-10,12-13,15-16,22,24H,2-5,8,11,14,17-21H2,1H3,(H2,26,27,28);1H3/b7-6-,10-9-,13-12-,16-15-;/t22-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNJYFKSBIEJTA-PWZWHAFSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COP(=O)(O)[O-])O.[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC[C@H](COP(=O)(O)[O-])O.[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42NO7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arachidonoyl LPA

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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